

Application Notes: Determination of Nitrite using 2-Aminobenzenesulfonic Acid

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Compound of Interest

Compound Name: 2-Aminobenzenesulfonic acid

Cat. No.: B1677500

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Introduction

The accurate quantification of nitrite (NO_2^-) is crucial in various fields, including environmental monitoring, food quality control, and biomedical research. In biological systems, nitrite is a stable oxidation product of nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes. Therefore, measuring nitrite levels can serve as an indirect indicator of NO production. The Griess test, a well-established colorimetric method, offers a simple, sensitive, and cost-effective approach for nitrite determination.[1] This method is based on a two-step diazotization-coupling reaction. In an acidic medium, nitrite reacts with an aromatic amine, such as **2-aminobenzenesulfonic acid** (sulfanilic acid), to form a diazonium salt. This intermediate then couples with a suitable aromatic compound, typically N-(1-naphthyl)ethylenediamine (NED), to produce a highly colored azo dye.[1][2][3] The intensity of the resulting color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically.

Principle of the Method

The determination of nitrite using **2-aminobenzenesulfonic acid** follows the Griess diazotization reaction.[1] The process involves two key reactions:

- **Diazotization:** In an acidic solution, nitrite ions react with **2-aminobenzenesulfonic acid** to form a diazonium salt.[1][4][5] This reaction is typically performed at room temperature.[2][6]

- Azo Coupling: The resulting diazonium salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride to form a stable, pink-to-reddish-purple azo dye.[1][7] This reaction is an electrophilic aromatic substitution.[4]

The absorbance of the colored product is measured at a wavelength of approximately 540-548 nm.[3][8][9] The concentration of nitrite in the sample is then determined by comparing its absorbance to a standard curve prepared with known nitrite concentrations.

Quantitative Data Summary

The performance of the **2-aminobenzenesulfonic acid**-based Griess assay for nitrite determination can be characterized by several key parameters. The following tables summarize quantitative data from various studies.

Table 1: Method Validation Parameters for Nitrite Determination

Parameter	Value	Reference
Linearity Range	0.054 - 0.816 µg/mL	[6]
0.2 - 8.0 µg/mL	[10]	
1 - 100 µM	[8] [9]	
Molar Absorptivity	4.61 x 10 ⁴ L/mol·cm	[6]
1.03 x 10 ⁴ L/mol·cm	[10]	
Detection Limit (LOD)	12.1 µg/L	[6]
1.0 µM	[3]	
0.93 µg/mL	[10]	
Quantitation Limit (LOQ)	2.82 µg/mL	[10]
Relative Standard Deviation (RSD)	0.85% (for 0.27 µg/mL, n=5)	[6]
2.3 - 5.8% (repeatability)	[11]	
3.5 - 11% (reproducibility)	[11]	
Recovery	84 ± 6% (in meat samples)	[12] [13] [14]
82 - 95%	[11]	

Table 2: Spectrophotometric Characteristics

Parameter	Wavelength (λ _{max})	Reference
Azo Dye Absorbance	546 nm	[6]
548 nm	[3] [8] [9]	
493 nm	[10]	

Experimental Protocols

Below are detailed protocols for the determination of nitrite using **2-aminobenzenesulfonic acid** in both standard spectrophotometer cuvettes and microplates.

Reagent Preparation

- **2-Aminobenzenesulfonic Acid** (Sulfanilic Acid) Solution (1% w/v): Dissolve 1 g of sulfanilic acid in 100 mL of 5% phosphoric acid. Gentle warming may be required to aid dissolution. Store at 2-8°C, protected from light.[3][9]
- N-(1-Naphthyl)ethylenediamine Dihydrochloride (NED) Solution (0.1% w/v): Dissolve 0.1 g of NED in 100 mL of deionized water. Store at 2-8°C, protected from light and air.[3][9]
- Griess Reagent: On the day of the assay, prepare the Griess reagent by mixing equal volumes of the 1% sulfanilic acid solution and the 0.1% NED solution.[3][9] Prepare only the amount needed for the experiment, as the mixed reagent is stable for a limited time (e.g., up to 8 hours).[3]
- Nitrite Standard Stock Solution (1 mM): Dissolve 0.069 g of sodium nitrite (NaNO_2) in 1 L of deionized water. This solution can be further diluted to prepare working standards.[8]

Protocol 1: Spectrophotometer Cuvette Assay

- Standard Curve Preparation:
 - Prepare a series of nitrite standards with concentrations ranging from 1 μM to 100 μM by diluting the 1 mM stock solution with deionized water.[8][9]
 - In separate test tubes, add 300 μL of each nitrite standard.[8]
- Sample Preparation:
 - Add 300 μL of the nitrite-containing sample to a test tube.[8]
- Blank Preparation:
 - Prepare a blank sample by adding 300 μL of deionized water to a test tube.
- Reaction:

- Add 100 μL of the freshly prepared Griess Reagent to each tube (standards, samples, and blank).[\[8\]](#)
- Add 2.6 mL of deionized water to each tube to bring the final volume to 3.0 mL.[\[8\]](#)
- Mix well and incubate at room temperature for 30 minutes, protected from light.[\[8\]](#)[\[9\]](#)
- Measurement:
 - Measure the absorbance of each solution at 548 nm using a spectrophotometer, using the blank to zero the instrument.[\[8\]](#)[\[9\]](#)
- Data Analysis:
 - Plot a standard curve of absorbance versus nitrite concentration for the standards.
 - Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: Microplate Assay

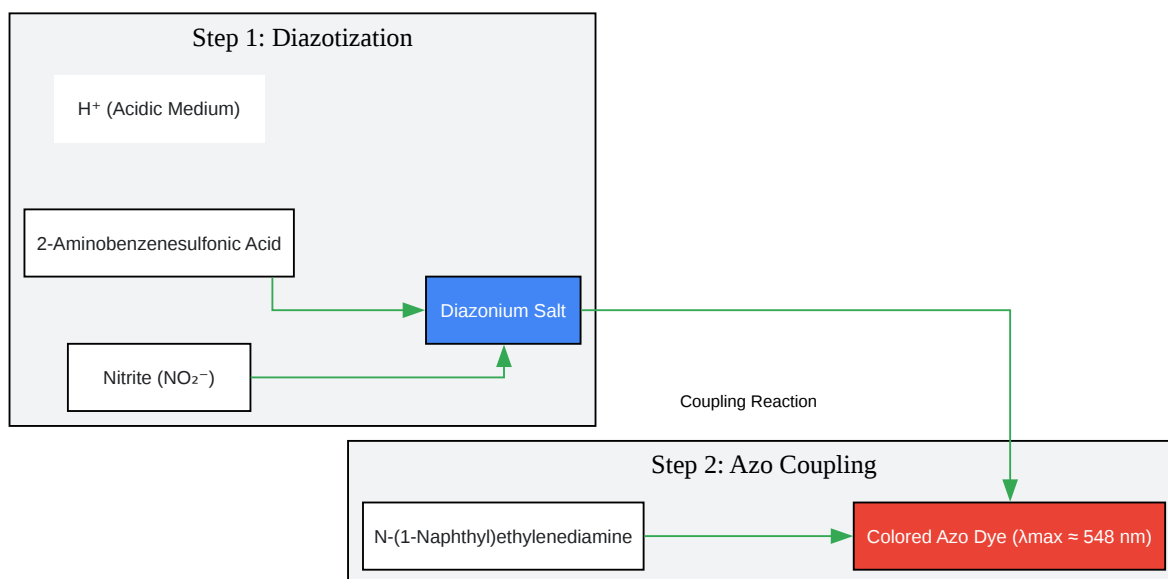
- Standard Curve Preparation:
 - Prepare nitrite standards as described in the cuvette assay protocol.
 - In a 96-well microplate, add 150 μL of each nitrite standard to separate wells.[\[8\]](#)
- Sample Preparation:
 - Add 150 μL of the nitrite-containing sample to separate wells.[\[8\]](#)
- Blank Preparation:
 - Add 150 μL of deionized water to at least three wells to serve as a blank.
- Reaction:
 - Add 20 μL of the freshly prepared Griess Reagent to each well.[\[8\]](#)

- Add 130 μL of deionized water to each well to bring the final volume to 300 μL .^[8]
- Mix the plate gently (e.g., on a plate shaker for 5 seconds) and incubate at room temperature for 30 minutes, protected from light.^{[2][8][9]}
- Measurement:
 - Measure the absorbance at 548 nm using a microplate reader.^{[8][9]}
- Data Analysis:
 - Subtract the average absorbance of the blank wells from the absorbance of all other wells.
 - Plot a standard curve and determine the sample nitrite concentrations as described for the cuvette assay.

Visualizations

Reaction Mechanism

The following diagram illustrates the two-step reaction mechanism for the determination of nitrite using **2-aminobenzenesulfonic acid** and N-(1-naphthyl)ethylenediamine.

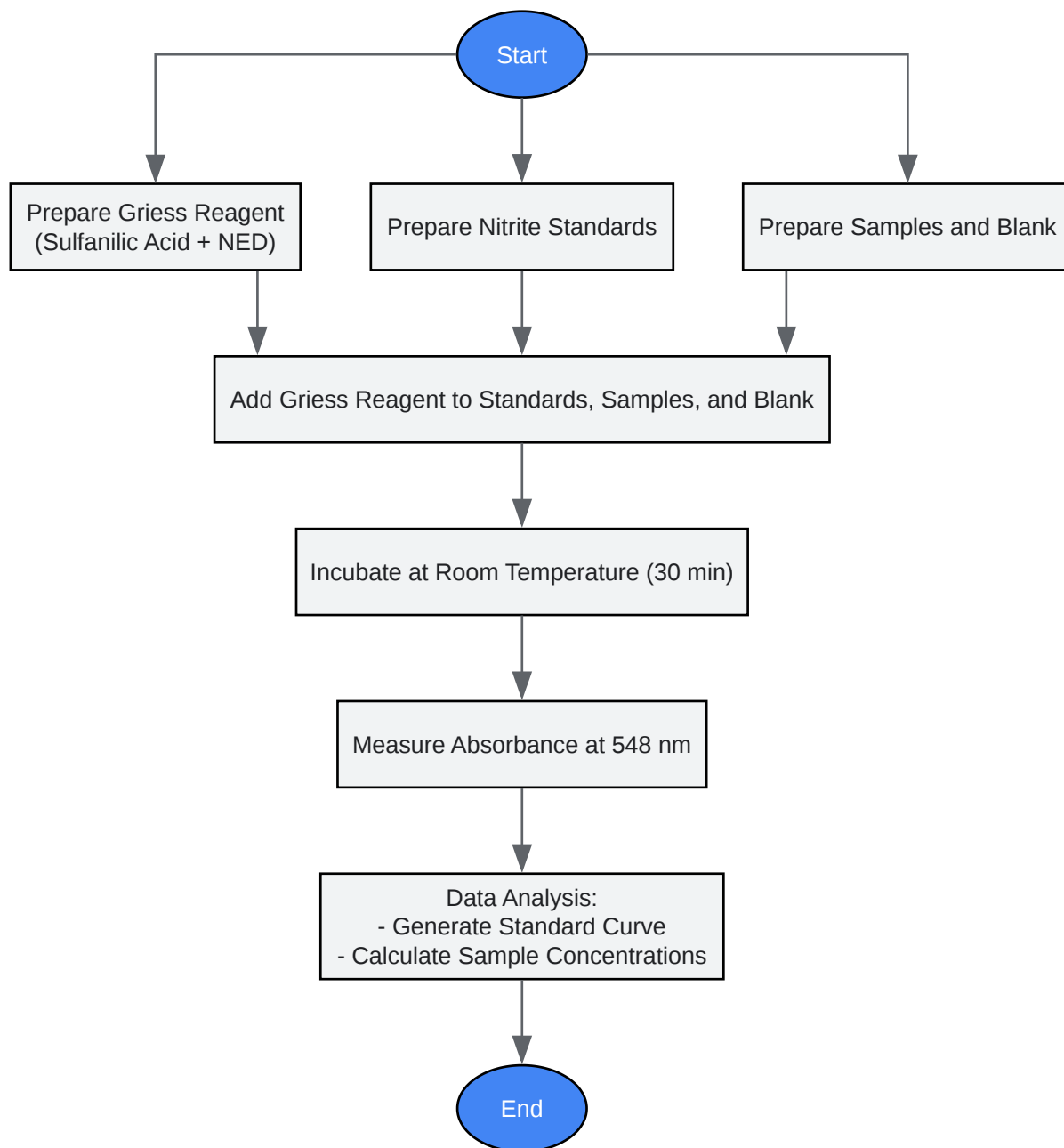


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Caption: Reaction mechanism for nitrite determination.

Experimental Workflow

The diagram below outlines the general workflow for the spectrophotometric determination of nitrite.



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Caption: Experimental workflow for nitrite analysis.

Interferences

It is important to be aware of potential interfering substances that can affect the accuracy of the Griess assay. Cations may be removed by passing the sample through a cation exchange column.[15] High concentrations of nitrate may also interfere, potentially leading to false positive results.[16] Additionally, certain ions such as chromic, cobaltous, cupric, ferrous, and mercuric ions have been reported to show less interference with this method compared to others.[15] For samples where nitrate is also present and needs to be quantified, it can be first reduced to nitrite (e.g., using nitrate reductase) and then the total nitrite is measured.[3][8][9] The original nitrite concentration is then subtracted from the total to determine the nitrate concentration.

Conclusion

The use of **2-aminobenzenesulfonic acid** in the Griess reaction provides a reliable and sensitive method for the determination of nitrite. Its simplicity and cost-effectiveness make it a valuable tool for researchers, scientists, and drug development professionals. By following the detailed protocols and being mindful of potential interferences, accurate and reproducible results can be achieved.

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